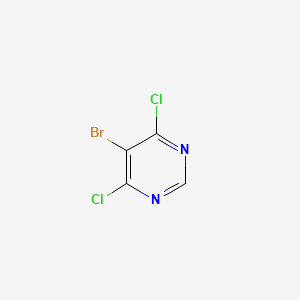

5-Bromo-4,6-dichloropyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, recognized for its presence in a multitude of biologically important molecules and its role as a versatile scaffold in organic synthesis. numberanalytics.comnih.gov

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.comyoutube.com This arrangement of nitrogen atoms makes the pyrimidine ring electron-deficient, which significantly influences its chemical properties. The pyrimidine structure is a fundamental component of nucleic acids, the building blocks of life. Specifically, the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives. nih.govwikipedia.orglifechemicals.com Beyond their biological role, pyrimidines are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. bohrium.comnih.gov Their structural framework allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. bohrium.com

The inherent biological significance of the pyrimidine nucleus has spurred extensive research into its derivatives, revealing a wide range of pharmacological activities. mdpi.comwjarr.comscispace.com Pyrimidine-based compounds have been developed as therapeutic agents for a multitude of diseases. nih.gov Their applications span various medical fields, with derivatives exhibiting anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. mdpi.comwjarr.comorientjchem.org For instance, the well-known anticancer drug fluorouracil is a pyrimidine analog. lifechemicals.com The versatility of the pyrimidine scaffold allows for the design and synthesis of compounds that can target specific enzymes and receptors, leading to the development of potent and selective drugs. nih.gov

Overview of Halogenated Pyrimidines in Organic Synthesis

The introduction of halogen atoms onto the pyrimidine ring dramatically alters its reactivity and provides synthetic handles for further molecular elaboration. nih.govacs.org This strategic functionalization is a key reason why halogenated pyrimidines are highly valued as intermediates in organic synthesis.

Halogen atoms, being electronegative, withdraw electron density from the pyrimidine ring, making the carbon atoms to which they are attached susceptible to nucleophilic attack. bhu.ac.in This increased electrophilicity is a defining characteristic of halogenated pyrimidines. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity, with the ease of displacement generally following the order I > Br > Cl > F. The positions of the halogen atoms on the pyrimidine ring also dictate the regioselectivity of nucleophilic substitution reactions. For example, halogens at the C2, C4, and C6 positions are particularly prone to displacement. bhu.ac.in This predictable reactivity allows for controlled and selective modifications of the pyrimidine core.

The versatile reactivity of halogenated pyrimidines makes them indispensable building blocks in the synthesis of complex organic molecules. lifechemicals.comnih.gov They serve as key intermediates in the preparation of a wide array of functionalized pyrimidines. atlantis-press.comresearchgate.netatlantis-press.com For example, the chlorine atoms in dichloropyrimidines can be sequentially or simultaneously replaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. Furthermore, the bromine atom in bromo-substituted pyrimidines can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com This ability to readily undergo a variety of chemical transformations has cemented the role of halogenated pyrimidines as crucial precursors in the development of pharmaceuticals and agrochemicals. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLHHTTZTSYHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071748 | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68797-61-5 | |

| Record name | 5-Bromo-4,6-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4,6 Dichloropyrimidine

Conventional Synthetic Routes to 5-Bromo-4,6-dichloropyrimidine.atlantis-press.comgoogle.commdpi.comnih.gov

Traditional methods for synthesizing this compound typically involve a multi-step process starting from readily available precursors. atlantis-press.comgoogle.com These routes, while established, often present challenges in terms of yield, purity, and environmental impact. mdpi.com

A common pathway for the synthesis of this compound begins with p-bromophenylacetic acid. google.com This multi-step approach involves key chemical transformations, including esterification, cyclization to form the pyrimidine (B1678525) ring, and subsequent chlorination. atlantis-press.comgoogle.comgoogle.com

The initial step in this synthetic sequence is often an esterification reaction. google.comgoogle.com For instance, p-bromophenylacetic acid can be converted to its corresponding methyl ester, methyl p-bromophenylacetate. google.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or thionyl chloride. google.com However, these traditional catalysts can be difficult to handle and generate significant waste. google.com An alternative approach utilizes a solid acid catalyst, which can simplify the process and reduce environmental concerns as the catalyst can be more easily recovered and potentially reused. google.com

Another important esterification in this pathway is the conversion of methyl p-bromophenylacetate to dimethyl 2-(4-bromophenyl)malonate. google.comatlantis-press.com This transformation is achieved by reacting methyl p-bromophenylacetate with dimethyl carbonate in the presence of a strong base like sodium methoxide. google.com

The Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride (TCBC) and a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is another relevant technique in organic synthesis. nih.govfrontiersin.org This method is known for its high yields and mild reaction conditions, making it suitable for the synthesis of complex esters. nih.govfrontiersin.org

Table 1: Key Esterification Reactions in the Synthesis of this compound Intermediates

| Starting Material | Reagents | Product | Catalyst | Reference |

|---|---|---|---|---|

| p-Bromophenylacetic acid | Methanol | Methyl p-bromophenylacetate | Solid acid catalyst or H₂SO₄ | google.comgoogle.com |

| Methyl p-bromophenylacetate | Dimethyl carbonate | Dimethyl 2-(4-bromophenyl)malonate | Sodium methoxide | google.com |

| Carboxylic acid | Alcohol | Ester | 2,4,6-Trichlorobenzoyl chloride, DMAP | nih.govfrontiersin.org |

The formation of the central pyrimidine ring is a crucial step in the synthesis. mdpi.com This is typically achieved through a cyclization reaction involving a malonic ester derivative and a source of the N-C-N fragment of the pyrimidine ring. google.com In the synthesis of this compound, dimethyl 2-(4-bromophenyl)malonate is cyclized with formamidine (B1211174) hydrochloride. google.com This reaction leads to the formation of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.com The reaction is generally carried out in the presence of a base.

The choice of reagents and reaction conditions for the cyclization step is critical for achieving a good yield and purity of the pyrimidine intermediate. Various strategies for pyrimidine ring synthesis have been developed, including multicomponent reactions and cycloadditions. mdpi.com

Table 2: Cyclization Reaction for Pyrimidine Ring Formation

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Dimethyl 2-(4-bromophenyl)malonate | Formamidine hydrochloride | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | google.com |

The final step in the conventional synthesis of this compound is the chlorination of the dihydroxy pyrimidine intermediate. mdpi.comgoogle.com This is a critical transformation that introduces the two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. A common chlorinating agent used for this purpose is phosphorus oxychloride (POCl₃). google.comatlantis-press.com The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, and a solvent like toluene (B28343). google.com

The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure complete chlorination and minimize the formation of byproducts. After the reaction, the product is typically isolated by quenching the reaction mixture with water or ice, followed by extraction and purification. atlantis-press.com

Multi-Step Synthesis from Precursors

Green Chemistry Approaches for Pyrimidine Synthesis.nih.govrasayanjournal.co.inbenthamdirect.com

In response to the limitations of traditional methods, there is a growing interest in developing greener and more sustainable approaches for the synthesis of pyrimidines. nih.govrasayanjournal.co.inbenthamdirect.com Green chemistry principles focus on the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation. benthamdirect.com

Several green synthetic techniques have been explored for pyrimidine synthesis, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates and efficiency. nih.govrasayanjournal.co.in

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product isolation. rasayanjournal.co.innih.gov

Use of green catalysts: Employing recyclable and less toxic catalysts can improve the environmental profile of the synthesis. nih.govresearchgate.net

Multicomponent reactions: These reactions combine three or more reactants in a single step, reducing the number of synthetic operations and improving atom economy. rasayanjournal.co.in

These green chemistry approaches offer promising alternatives to conventional methods, paving the way for more environmentally friendly and efficient production of pyrimidine derivatives. nih.govrasayanjournal.co.inbenthamdirect.com

Catalytic Methods in Sustainable Pyrimidine Synthesis

The pursuit of green chemistry has popularized the use of catalytic methods to construct the pyrimidine core, offering milder reaction conditions and enhanced atom economy. Transition metal catalysts are instrumental in forging new carbon-carbon and carbon-nitrogen bonds efficiently.

A notable sustainable approach is the iridium-catalyzed multicomponent synthesis, which assembles pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.org This process is highly efficient, proceeding through a series of condensation and dehydrogenation steps where water and hydrogen are the only byproducts. organic-chemistry.org Specialized pincer-type complexes, such as PN5P-Ir catalysts, have been developed to maximize the efficacy of this transformation. organic-chemistry.org

Similarly, nickel-catalyzed dehydrogenative coupling of alcohols and amidines presents another sustainable route. mdpi.com Research has compared different nickel complexes, showing that the catalyst's nature dictates the dehydrogenation mechanism, either through a two-electron hydride transfer or a one-electron hydrogen atom transfer pathway. mdpi.com An efficient strategy for synthesizing pyrimidine analogues involves the acceptorless dehydrogenative annulation (ADA) of alcohols, utilizing newly designed Ni(II)-NNO pincer complexes as catalysts. acs.org Furthermore, copper catalysts have proven effective in the selective amination of pyrimidines that already contain halogen atoms, demonstrating the utility of catalytic methods for modifying existing halogenated scaffolds. organic-chemistry.org

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules like pyrimidines in a single step from three or more starting materials. This approach is highly valued for its operational simplicity, time-efficiency, and inherent atom economy, which aligns with the principles of green chemistry. researchgate.net

The Biginelli reaction, first reported in 1891, is a classic example of an MCR used to produce dihydropyrimidines and is foundational in pyrimidine synthesis. nih.gov Modern variations have expanded the scope and utility of MCRs. For instance, a ZnCl₂-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Molecular iodine has also been employed as a metal-free catalyst in a one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to yield complex pyrimidine-linked imidazopyridines. acs.org This process involves a cascade of C-H oxidation followed by the formation of one C-C and two C-N bonds. acs.org Theoretical studies have been conducted to elucidate the mechanisms of MCRs that form related fused pyrimidines, such as pyrido[2,3-d]pyrimidines, detailing the sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov While a specific MCR for this compound is not prominently documented, these methods showcase the immense potential for rapidly assembling highly substituted pyrimidine cores that could be subjected to subsequent halogenation.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave irradiation has become a widely adopted technology in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The rapid, uniform heating provided by microwaves can drive reactions that are sluggish under conventional heating, making it particularly useful for the synthesis of heterocyclic compounds.

The synthesis of pyrazolo[3,4-d]pyrimidines, for example, has been achieved under solvent-free, microwave-induced conditions starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a substrate structurally related to the target compound. researchgate.net In the synthesis of novel spiroisoquinoline and spiro-pyridopyrimidine derivatives, the use of microwave assistance led to considerable increases in reaction yields and significantly shorter reaction times compared to conventional methods. nih.gov This efficiency is also seen in the samarium chloride-catalyzed cyclization of β-formyl enamides with urea (B33335) under microwave irradiation to form the pyrimidine ring. organic-chemistry.org

Solvent-Free and Ultrasonic Synthesis Techniques

In line with the goals of green chemistry, solvent-free and ultrasound-assisted synthetic methods offer significant environmental benefits by reducing or eliminating the use of hazardous organic solvents. Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. nih.gov

Ultrasound irradiation has been successfully applied to the one-pot, multicomponent synthesis of highly functionalized pyrimidine derivatives in the presence of NaOH at room temperature, affording excellent yields in short timeframes. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved via cyclocondensation reactions that take only minutes under ultrasonic irradiation. researchgate.net A comprehensive review highlighted the growing use of ultrasound for both the construction and derivatization of the pyrimidine core, noting that it often leads to higher yields and shorter reaction times compared to traditional methods. nih.govresearchgate.net These techniques are frequently used for MCRs and can be combined with solvent-free conditions, for instance by using ball mills (mechanochemistry), to further enhance their green credentials. researchgate.net

Novel and Advanced Synthetic Strategies for Halogenated Pyrimidines

The synthesis of halogenated pyrimidines presents unique challenges, including controlling the regioselectivity of halogenation and managing the reactivity of often hazardous halogenating agents. Advanced strategies focus on developing more selective, efficient, and safer methods for introducing halogen atoms onto the pyrimidine scaffold.

Direct halogenation remains a key strategy. The C-5 position of pyrimidine nucleosides can be efficiently brominated using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), often in ionic liquids which can serve as recyclable media. nih.govelsevierpure.com For more complex systems, hypervalent iodine(III) reagents have been used to facilitate the regioselective C-H halogenation of fused pyrimidines like pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. rsc.org This method allows for iodination, bromination, and chlorination at the C3 position with high yields. rsc.org

Enzymatic Synthesis of Halogenated Pyrimidine Nucleosides

For instance, thymidylate kinase from the Vaccinia virus is capable of phosphorylating various halogenated UMP (uridine monophosphate) derivatives, demonstrating that the enzymatic machinery can tolerate halogenated pyrimidines. mdpi.com The synthesis of complex antiviral drugs like sofosbuvir, a fluorinated pyrimidine nucleoside, involves multiple steps where enzymes can be utilized. mdpi.com The primary advantage of using enzymes in these pathways is their exquisite chemo-, regio-, and stereoselectivity, which is difficult to achieve with conventional chemical methods. The development of mutated or engineered enzymes, such as a nucleoside 2'-deoxyribosyltransferase (NdT), has enabled the production of base-modified purine (B94841) and pyrimidine nucleotides, further expanding the biocatalytic toolbox. mdpi.com

Flow Chemistry Approaches for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology for chemical synthesis. It offers superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved scalability compared to traditional batch processes. google.com

This technology is particularly well-suited for the synthesis of halogenated heterocycles. Flow reactors can be used to superheat solvents above their boiling points safely, enabling reactions that would otherwise require hazardous high-boiling solvents. mdpi.com A critical advantage is the ability to generate highly reactive or hazardous intermediates, such as bromine or cyanogen (B1215507) bromide (BrCN), in situ and immediately consume them in the next step of the flow sequence. mdpi.com This "on-demand" generation minimizes risk and avoids the storage of dangerous chemicals. While a dedicated flow synthesis for this compound is not yet reported, the principles are directly applicable. The precise temperature control of flow systems could enable highly regioselective halogenations, and the automated, continuous nature of the process is ideal for the safe and efficient large-scale production of complex, functionalized pyrimidines. google.commdpi.com

Palladium-Catalyzed Direct Arylation of Halogenated Pyrimidines

The direct C-H arylation of halogenated pyrimidines represents a powerful and atom-economical method for the synthesis of complex aryl-substituted pyrimidine derivatives. This approach avoids the pre-functionalization steps typically required in traditional cross-coupling reactions like Suzuki or Stille couplings, by directly coupling a C-H bond of the pyrimidine ring with an aryl halide. Palladium catalysis is central to this transformation, offering high efficiency and selectivity.

Research into the palladium-catalyzed direct C-H arylation of pyrimidine-based heterocycles has demonstrated its utility, particularly for electron-deficient systems. While specific studies on this compound are not extensively detailed in the public domain, the principles can be effectively illustrated through closely related halogenated and substituted pyrimidine analogs, such as pyrazolo[3,4-d]pyrimidines. academie-sciences.frresearchgate.net

The direct arylation of a halogenated pyrimidine core is typically achieved by reacting the pyrimidine substrate with an aryl halide, commonly an aryl iodide or bromide, in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent at elevated temperatures. The choice of these components is critical for the success of the reaction, influencing yield, regioselectivity, and substrate scope.

Reaction Conditions and Optimization:

The optimization of reaction conditions is a crucial aspect of developing a successful direct arylation protocol. Key parameters that are often varied include the palladium source, the nature of the ligand, the type of base, and the solvent.

For instance, in the direct C-3 arylation of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a close structural relative of substituted pyrimidines, a systematic study of these parameters was conducted. academie-sciences.frresearchgate.net Initially, reactions attempted with just a palladium catalyst like Pd(OAc)₂ and a base in a solvent such as DMA at high temperatures showed little to no product formation. The addition of a ligand was found to be essential for the reaction to proceed.

Different phosphine-based ligands, such as tricyclohexylphosphine, have been shown to facilitate the reaction, albeit with modest yields. A significant improvement in yield is often observed with the use of nitrogen-based ligands, such as 1,10-phenanthroline (B135089). academie-sciences.frresearchgate.net The combination of Pd(OAc)₂ as the catalyst and 1,10-phenanthroline as the ligand, in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like N,N-dimethylacetamide (DMA) at temperatures around 165°C, has proven to be effective for the arylation of related heterocyclic systems. academie-sciences.frresearchgate.net

A proposed catalytic cycle for this transformation involves the formation of a Pd(II) intermediate with the pyrimidine substrate, followed by oxidative addition of the aryl halide to form a Pd(IV) complex. Subsequent reductive elimination yields the desired arylated pyrimidine and regenerates the active palladium catalyst. academie-sciences.fr

The following interactive data table summarizes the typical conditions and findings for the palladium-catalyzed direct arylation of a model halogenated pyrimidine substrate with various aryl iodides.

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodotoluene | 5-Bromo-4,6-dichloro-2-(p-tolyl)pyrimidine | 85 |

| 2 | 4-Iodoanisole | 5-Bromo-4,6-dichloro-2-(4-methoxyphenyl)pyrimidine | 92 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 5-Bromo-4,6-dichloro-2-(4-(trifluoromethyl)phenyl)pyrimidine | 78 |

| 4 | 4-Iodonitrobenzene | 5-Bromo-4,6-dichloro-2-(4-nitrophenyl)pyrimidine | 75 |

| 5 | 1-Iodo-4-fluorobenzene | 5-Bromo-4,6-dichloro-2-(4-fluorophenyl)pyrimidine | 88 |

| 6 | 3-Iodotoluene | 5-Bromo-4,6-dichloro-2-(m-tolyl)pyrimidine | 82 |

Detailed Research Findings:

Studies on related pyrimidine systems have shown that the electronic nature of the substituents on the aryl halide can influence the reaction efficiency. Aryl iodides bearing both electron-donating and electron-withdrawing groups have been successfully coupled, demonstrating the broad applicability of this method. For example, aryl iodides with methoxy, methyl, and fluoro substituents, as well as those with nitro and trifluoromethyl groups, have been shown to participate effectively in the direct arylation reaction, providing good to excellent yields of the corresponding arylated products. academie-sciences.frresearchgate.net

The regioselectivity of the direct C-H arylation is a key challenge, especially in pyrimidine rings with multiple available C-H bonds. In the case of this compound, the most likely position for arylation would be the C-2 position, which is the most electron-deficient and sterically accessible C-H bond. Research on other pyrimidine-based heterocycles supports the feasibility of achieving high regioselectivity. For instance, in the arylation of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, arylation occurs exclusively at the C-3 position of the pyrazole (B372694) ring, with the structure of the product confirmed by X-ray crystallography. academie-sciences.frresearchgate.net This high degree of regioselectivity is a significant advantage of this synthetic methodology.

It is also noteworthy that in substrates containing other halogen atoms, such as chlorine, the direct C-H arylation can proceed without affecting these halogen substituents, allowing for further functionalization of the molecule through other cross-coupling reactions.

Reactivity and Derivatization of 5 Bromo 4,6 Dichloropyrimidine

Nucleophilic Substitution Reactions of 5-Bromo-4,6-dichloropyrimidine

The chlorine atoms at the C4 and C6 positions of the this compound ring are particularly susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.com This reactivity is a result of the electron-withdrawing character of the nitrogen atoms within the pyrimidine (B1678525) ring, which is further enhanced by the bromine atom at the C5 position.

The differing reactivity of the halogen substituents facilitates selective displacement reactions. Typically, the chlorine atoms are more reactive towards nucleophiles than the bromine atom. This allows for the sequential introduction of various functional groups. A notable example is the regioselective displacement of ammonia (B1221849) with 5-bromo-2,4-dichloro-6-methylpyrimidine, which primarily yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net

Amination reactions represent a significant and well-explored class of nucleophilic substitutions for this compound. nih.govresearchgate.net The reaction of this compound with amines usually leads to the displacement of one or both chlorine atoms, while the bromine atom remains intact. nih.gov For instance, reacting it with polyamines can result in N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net The resulting aminopyrimidines are key intermediates for further chemical modifications, including cross-coupling reactions at the bromine position. nih.gov

The selectivity of nucleophilic substitution reactions involving this compound is highly dependent on the specific reaction conditions. nih.gov Key factors that determine the reaction's outcome include temperature, solvent, and the nature of the nucleophile. preprints.org

For instance, lower temperatures tend to favor monosubstitution, where only one chlorine atom is displaced. As the temperature increases, disubstitution becomes more common. The choice of solvent also plays a critical role in influencing the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) are frequently used in these reactions. nih.gov The strength of the nucleophile is another crucial determinant; stronger nucleophiles react more readily, potentially leading to a mixture of products if conditions are not precisely controlled. By carefully adjusting these parameters, a high degree of control over the substitution pattern can be achieved, enabling the synthesis of specific isomers.

Cross-Coupling Reactions of this compound

The halogen atoms on this compound also serve as effective handles for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which allows for the introduction of a diverse range of substituents onto the pyrimidine core. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for creating C-C bonds and has been effectively applied to this compound for introducing aryl and heteroaryl groups. mdpi.comlibretexts.org This reaction typically involves coupling the organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comorganic-chemistry.org

The success of the Suzuki-Miyaura coupling of this compound is heavily reliant on the selection of the appropriate catalytic system and reaction parameters. researchgate.netmdpi.comrsc.org Various palladium catalysts, ligands, and bases have been explored to achieve high yields and selectivity.

Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. mdpi.comlibretexts.org The choice of ligand is also crucial, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) being frequently used. mdpi.com The base is necessary to activate the boronic acid and facilitate the transmetalation step, with inorganic bases such as K₃PO₄ being commonly employed. mdpi.comnih.gov

Reaction parameters like temperature and solvent also have a significant impact. These reactions are typically conducted in a mixture of an organic solvent (such as dioxane or toluene) and water at elevated temperatures. mdpi.comnih.gov A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids found that using 5 mol % Pd(PPh₃)₄ with K₃PO₄ in 1,4-Dioxane (B91453) at 70–80 °C resulted in good product yields. mdpi.com

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-(4-bromophenyl)-4,6-dichloropyrimidine

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₃PO₄ | Toluene (B28343) | 80 | 40 |

| 2 | K₃PO₄ | Acetonitrile | 70 | 36 |

| 3 | K₃PO₄ | 1,4-Dioxane | 80 | 60 |

Data sourced from a study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

The Suzuki-Miyaura cross-coupling of this compound has been investigated with a range of boronic acids, enabling the introduction of diverse aryl and heteroaryl substituents. mdpi.comnih.gov The reaction generally works well with both electron-rich and electron-deficient arylboronic acids. mdpi.com

However, the reaction's scope can be affected by the steric and electronic properties of the boronic acid. Sterically hindered boronic acids may react more slowly or require more vigorous conditions. libretexts.org Additionally, certain functional groups on the boronic acid might not be compatible with the reaction conditions. For example, a study found that while electron-rich boronic acids gave good to better yields, electron-withdrawing boronic acids could negatively affect the yield. mdpi.com

Table 2: Scope of Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Boronic Acids

| Entry | Boronic Acid | Product Yield (%) |

|---|---|---|

| 1 | Phenylboronic acid | 60 |

| 2 | 4-Methylphenylboronic acid | 75 |

| 3 | 4-Methoxyphenylboronic acid | 80 |

| 4 | 4-Nitrophenylboronic acid | 45 |

Data represents typical yields from the coupling reaction under optimized conditions. mdpi.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond primary coupling methods, this compound and its derivatives are versatile substrates for a range of other palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and a halide, has been successfully applied to derivatives of this compound. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine undergoes arylation with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net Studies have optimized these reactions, finding that good yields are achievable using palladium catalysts like Pd(PPh₃)₄ with a suitable base and solvent system, such as K₃PO₄ in 1,4-dioxane. mdpi.comresearchgate.net Electron-rich boronic acids, in particular, tend to produce higher yields in these couplings. mdpi.comresearchgate.net The choice of solvent and base is critical; for example, using 1,4-dioxane as a solvent has been shown to give better yields compared to toluene or acetonitrile. mdpi.com

The Sonogashira reaction, coupling a terminal alkyne with an aryl or vinyl halide, is another powerful tool for modifying pyrimidine scaffolds. wikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk The reactivity difference between aryl iodides, bromides, and chlorides (I > Br > Cl) can be exploited for selective couplings. wikipedia.org While specific examples directly on this compound are less common in foundational literature, the principles apply. The C-Br bond at the 5-position would be expected to react preferentially over the C-Cl bonds in a Sonogashira coupling.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.org This reaction has become a cornerstone for synthesizing aryl amines. The development of specialized phosphine ligands has expanded the reaction's scope to include a wide array of amines and aryl halides under mild conditions. wikipedia.org In the context of dihalopyrimidines, Pd-catalyzed amination is a key strategy. For example, the amination of 4-amino-6-chloropyrimidine (B18116) has been achieved using Pd(0) catalysis, demonstrating the feasibility of such transformations on chloro-substituted pyrimidines. nih.gov This suggests that the chlorine atoms on this compound could be targeted for amination, likely after the more reactive bromine site has been functionalized.

Table 1: Examples of Transition Metal-Catalyzed Reactions on Dichloropyrimidine Derivatives

| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 85% | mdpi.comresearchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | mdpi.comresearchgate.net |

| 4-Amino-6-chloropyrimidine | Adamantan-1-ylmethanamine | Pd₂(dba)₃ / DavePhos | NaOtBu / Dioxane | N⁶-(Adamantan-1-ylmethyl)pyrimidine-4,6-diamine | 60% | nih.gov |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Low (25%) | soton.ac.uk |

Functionalization at the Bromine Position

The bromine atom at the C5 position of this compound is the most reactive site for transition metal-catalyzed cross-coupling reactions. This is due to the general reactivity trend of halogens in such reactions, which follows the order I > Br > OTf > Cl. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates the initial oxidative addition step in catalytic cycles involving palladium, which is often the rate-determining step.

This inherent reactivity difference is a key feature in the synthetic utility of this compound. It allows for the selective introduction of a wide variety of substituents at the C5 position while leaving the two chlorine atoms at C4 and C6 untouched. These chlorine atoms can then be targeted in subsequent reaction steps, typically requiring harsher conditions or different catalytic systems. This stepwise functionalization is a powerful strategy for building complex, highly substituted pyrimidine derivatives.

Multi-Substitution and Cascade Reactions

The structure of this compound is well-suited for multi-substitution reactions, allowing for the sequential or, in some cases, one-pot introduction of different functional groups. After selective functionalization at the C5-Br position, the two equivalent chlorine atoms at C4 and C6 become targets for further modification.

These subsequent reactions are typically nucleophilic aromatic substitutions (SNAr) with amines, alcohols, or thiols. The electron-deficient nature of the pyrimidine ring, which is further enhanced by the remaining halogen and the nitrogen atoms, facilitates these substitutions. For example, after an initial Suzuki coupling at C5, the resulting 5-aryl-4,6-dichloropyrimidine can be reacted with amines or alkoxides to displace the chlorine atoms. A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) showed that it can undergo SNAr reactions where a chlorine is substituted by an amine and the other by an alkoxide from the solvent, demonstrating the possibility of introducing two different nucleophiles. mdpi.com

One-pot, multi-substitution procedures have also been developed for related dichloropyrimidines. An effective one-pot, regioselective double Suzuki coupling has been demonstrated for 2,4-dichloropyrimidine, where both chlorine atoms are substituted sequentially by different aryl groups. nih.gov This type of strategy could potentially be adapted for the C4 and C6 positions of a 5-substituted-4,6-dichloropyrimidine, enabling the rapid construction of diverse 4,5,6-trisubstituted pyrimidines. Such cascade or sequential one-pot reactions are highly valuable in combinatorial chemistry and drug discovery for generating libraries of complex molecules efficiently.

Applications of 5 Bromo 4,6 Dichloropyrimidine in Chemical Synthesis

Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The trifunctional nature of 5-bromo-4,6-dichloropyrimidine makes it an essential precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). The differential reactivity of the chlorine and bromine substituents on the pyrimidine (B1678525) ring allows for selective substitution reactions, which is a key strategy in building the complex architectures of modern drugs.

This compound is a pivotal intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.comijsrst.comacs.org The synthesis of Macitentan involves a multi-step process where the dichloropyrimidine derivative is a core component.

The synthetic route to Macitentan typically begins with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with N-propylsulfamide. researchgate.net This reaction selectively displaces one of the chlorine atoms to form an intermediate, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide. researchgate.netgoogle.com The choice of solvent and base is critical in this step to maximize yield and minimize byproducts. researchgate.net

In the subsequent step, the remaining chlorine atom is substituted by reacting the intermediate with ethylene (B1197577) glycol in the presence of a base like potassium tert-butoxide. ijsrst.comacs.org This forms the 2-hydroxyethoxy side chain. The final step involves the etherification of the resulting alcohol with 5-bromo-2-chloropyrimidine (B32469) to yield Macitentan. acs.orggoogle.com The entire synthetic pathway highlights the strategic use of this compound as a scaffold to construct the final drug molecule. acs.orgresearchgate.net

Various synthetic methods have been developed to optimize the production of Macitentan, focusing on improving yields and reducing reaction times. For instance, different bases and solvents have been explored for the initial condensation step. researchgate.net Research has also focused on the synthesis of the 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate itself, starting from materials like p-bromophenylacetic acid. google.comjustia.comresearchgate.netatlantis-press.com

Table 1: Key Intermediates in Macitentan Synthesis from this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | C₁₀H₅BrCl₂N₂ | Starting pyrimidine building block. google.comijsrst.com |

| N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | C₁₃H₁₂BrClN₄O₂S | Product of the first nucleophilic substitution, replacing one chlorine atom with N-propylsulfamide. researchgate.netgoogle.com |

| N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide | C₁₅H₁₇BrN₄O₃S | Product of the second nucleophilic substitution, replacing the second chlorine atom with an ethylene glycol moiety. ijsrst.comgoogle.com |

| Macitentan | C₁₉H₂₀Br₂N₆O₄S | Final API, formed by etherification of the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine. acs.orgresearchgate.net |

Note: The table is interactive and can be sorted by column.

The utility of this compound extends beyond Macitentan, serving as a versatile building block for a range of other pharmaceutical compounds with potential therapeutic applications. chemimpex.com Its reactivity allows for the introduction of various functional groups, leading to the synthesis of diverse molecular libraries for drug discovery programs.

Derivatives of this compound have been investigated for their potential as antiviral agents. The pyrimidine core is a common feature in many antiviral drugs, and the substituents on this scaffold can be modified to target specific viral proteins or enzymes. For example, pyrimidine derivatives are known to exhibit activity against viruses such as HIV. nih.gov Research has shown that pyrimido[4,5-b]indole ribonucleosides, synthesized from dichloropyrimidine precursors, display activity against the Dengue virus. nih.gov The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions to introduce aryl or hetaryl groups at specific positions on the pyrimidine ring. nih.gov

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. This compound can be used to synthesize novel compounds that are evaluated for their cytotoxic activity against various cancer cell lines. chemimpex.com For instance, new pyrimidine derivatives have been synthesized and tested for their ability to inhibit the proliferation of colon, breast, lung, and cervical cancer cells, as well as leukemia cells. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Research in this area includes the synthesis of pyrimidine derivatives with aryl urea (B33335) moieties, which have shown promising results in preclinical studies. nih.gov

Table 2: Examples of Anticancer Activity of Pyrimidine Derivatives

| Cell Line | Type of Cancer | Observation |

| LoVo | Colon Adenocarcinoma | Inhibitory activity observed. nih.gov |

| MCF-7 | Breast Cancer | Inhibitory activity observed. nih.gov |

| A549 | Lung Cancer | Inhibitory activity observed. nih.gov |

| HeLa | Cervical Cancer | Inhibitory activity observed. nih.gov |

| CCRF-CEM | Human Leukemic Lymphoblasts | High sensitivity to certain pyrazolinylcoumarin derivatives. nih.gov |

| SW480 | Colon Cancer | A pyrimidine derivative with a urea moiety exhibited high cytotoxic activity with an IC50 value of 11.08 µM. nih.gov |

Note: The table is interactive and can be sorted by column.

The versatility of the this compound core structure also lends itself to the development of compounds with anti-inflammatory and antibacterial properties. The pyrimidine nucleus is present in various compounds that exhibit a broad spectrum of pharmacological activities. While specific research focusing solely on derivatives of this compound for these applications is less documented in readily available literature, the broader class of pyrimidine compounds is known to possess these activities. nih.gov

Building Block for Other Pharmaceutical Compounds

Applications in Agrochemical Development

In addition to its significant role in pharmaceutical chemistry, this compound and its derivatives are utilized in the development of agrochemicals. chemimpex.com The structural features that make it a valuable scaffold in drug design are also applicable to the creation of new herbicides and fungicides. By modifying the substituents on the pyrimidine ring, chemists can design molecules that selectively target biochemical pathways in weeds or fungi, helping to protect crops and improve agricultural yields. chemimpex.com

Herbicides and Fungicides

The pyrimidine scaffold is a well-established toxophore in the agrochemical industry, forming the core of numerous commercial herbicides and fungicides. The nitrogen atoms in the pyrimidine ring are crucial for binding to target enzymes and proteins in weeds and fungi. While direct and extensive research detailing the use of this compound in commercial herbicides and fungicides is not widely published, its structural features make it a compound of interest for developing new active ingredients.

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and, by extension, antifungal properties. researchgate.net The synthesis of novel pyrimidine derivatives is a common strategy in the search for new potential antimicrobial agents. researchgate.net For instance, various pyrimidine derivatives have been synthesized and tested for their fungicidal activity against common plant pathogens like Botrytis cinerea and Rhizoctonia solani. The general approach involves modifying the pyrimidine ring with various substituents to enhance efficacy and spectrum of activity. Given that this compound possesses reactive sites for such modifications, it serves as a potential starting material for the synthesis of new agrochemical candidates.

Utilization in Material Science

The electron-deficient nature of the pyrimidine ring, combined with the potential for substitution reactions, makes pyrimidine derivatives attractive for the development of advanced materials with specific electronic and photophysical properties.

Heterocyclic compounds, including pyrimidines, are fundamental scaffolds for the creation of new materials. researchgate.net The pyrimidine structure can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, conductivity, or altered optical characteristics. The presence of multiple reactive sites on this compound allows it to act as a cross-linking agent or as a monomer in polymerization reactions. By replacing the chlorine and bromine atoms with other functional groups, polymers with tailored properties could potentially be synthesized. While pyrimidines are generally noted for their applications in polymer and supramolecular chemistry, specific examples detailing the use of this compound in the synthesis of advanced polymers and coatings are not extensively documented in publicly available research. researchgate.net

The field of organic electronics has seen significant growth, with a high demand for novel materials for applications such as Organic Light-Emitting Devices (OLEDs). The pyrimidine ring is a key building block in the design of materials for OLEDs due to its inherent electron-accepting properties, which arise from the C=N double bonds. researchgate.net This electron deficiency makes pyrimidine-based materials suitable for use as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as a component of the emitters themselves. researchgate.net

The versatility of pyrimidine derivatives allows for their incorporation into various types of OLED materials. researchgate.net this compound, with its multiple reactive sites, is a prime candidate for the synthesis of these advanced materials. The chlorine and bromine atoms can be substituted through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach various aryl or heteroaryl groups. researchgate.net This modular approach allows for the fine-tuning of the electronic and photophysical properties of the final molecule. For example, attaching electron-donating groups to the electron-deficient pyrimidine core can create molecules with bipolar charge-transport properties or lead to the development of thermally activated delayed fluorescence (TADF) emitters. researchgate.net

Table 1: Potential Roles of Pyrimidine-Based Materials in OLEDs

| Component Type | Function | Role of Pyrimidine Core | Relevant Research Findings |

| Electron-Transporting Material (ETM) | Facilitates the injection and transport of electrons from the cathode to the emissive layer. | The electron-deficient nature of the pyrimidine ring enhances electron mobility. | Pyrimidine is incorporated as a building block in electron-transporting materials for OLEDs. researchgate.net |

| Host Material | Forms a matrix for the emissive dopant, facilitating energy transfer and preventing aggregation. | Bipolar host materials can be created by combining the electron-accepting pyrimidine core with electron-donating moieties. | Pyrimidine has been successfully used in bipolar host materials. researchgate.net |

| Fluorescent Emitter | Emits light through the recombination of excitons in a singlet state. | The pyrimidine core can be part of a larger chromophore, with its properties tuned by substituents. | Pyrimidine derivatives can exhibit high fluorescence quantum yields. researchgate.net |

| Phosphorescent Emitter | Emits light from a triplet state, allowing for higher internal quantum efficiencies. | Used as a ligand in organometallic phosphorescent complexes or as part of the emissive core. | Pyrimidine has been incorporated as a building block in phosphorescent emitters. researchgate.net |

| Thermally Activated Delayed Fluorescence (TADF) Emitter | Enables harvesting of triplet excitons through reverse intersystem crossing to the singlet state. | The pyrimidine core acts as the acceptor unit in a donor-acceptor TADF molecule. | Pyrimidine-based TADF emitters have shown high device performance. researchgate.net |

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies on 5-Bromo-4,6-dichloropyrimidine and its Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics and structural aspects of pyrimidine-based compounds. By applying DFT calculations, researchers can analyze reactivity descriptors, electronic and structural relationships, and predict various spectroscopic properties, offering insights that complement experimental findings.

DFT studies on derivatives of this compound, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) arylated with various aryl/heteroaryl boronic acids, have been conducted to understand their electronic nature and reactivity. researchgate.netmdpi.com These computational analyses are crucial for predicting how these molecules will behave in chemical reactions.

Key reactivity descriptors that are often calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

For a series of novel pyrimidine (B1678525) analogs synthesized via Suzuki cross-coupling reactions, DFT calculations were employed to determine these descriptors, providing a quantitative measure of their reactivity. researchgate.net For instance, studies have shown that certain derivatives possess higher reactivity based on these calculated parameters. researchgate.net

Table 1: Calculated Reactivity Descriptors for Selected Pyrimidine Derivatives

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| Derivative 3f | 6.53 | 2.58 | 1.97 | -4.55 | 5.25 |

| Derivative 3g | 6.83 | 2.01 | 2.41 | -4.42 | 4.05 |

This table presents a selection of data from a study on pyrimidine derivatives to illustrate the application of DFT in determining reactivity descriptors. The specific values are representative of the types of data generated in such computational studies.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions and reactivity of a molecule. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov

In studies of this compound derivatives, FMO analysis has been used to explain their reactivity. researchgate.net For these molecules, the HOMO is typically distributed over the aromatic portions, while the LUMO is often located on the 4,6-dichloropyrimidine (B16783) ring. mdpi.com This distribution is crucial as the HOMO energy indicates the molecule's susceptibility to electrophilic attack, and the LUMO energy points to its susceptibility to nucleophilic attack. nih.gov

The energy gap (ΔE) between the HOMO and LUMO provides insights into the molecule's electronic properties and potential for intramolecular charge transfer. mdpi.com

Table 2: HOMO-LUMO Energies and Energy Gaps for Selected Pyrimidine Derivatives

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| Derivative 3a | -6.65 | -2.04 | 4.61 |

| Derivative 3b | -6.44 | -1.98 | 4.46 |

| Derivative 3c | -6.58 | -2.12 | 4.46 |

| Derivative 3d | -6.55 | -2.25 | 4.30 |

| Derivative 3e | -6.20 | -2.42 | 3.78 |

| Derivative 3f | -6.53 | -2.58 | 3.95 |

| Derivative 3g | -6.83 | -2.01 | 4.82 |

| Derivative 3h | -6.42 | -2.54 | 3.88 |

This table showcases representative FMO data for a series of pyrimidine derivatives, highlighting the variations in HOMO-LUMO energies and the resulting energy gaps.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of positive, negative, and neutral electrostatic potential, typically represented by blue, red, and green colors, respectively. nih.gov

Red Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are rich in electrons.

Blue Regions: Indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are electron-deficient.

Green Regions: Represent areas of zero potential.

For pyrimidine derivatives, MEP maps can identify the most reactive parts of the molecule. nih.gov For instance, the nitrogen atoms of the pyrimidine ring are often associated with negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms or regions near electron-withdrawing groups may show positive potential.

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. These predictions include UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) vibrational frequencies.

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are indispensable for the definitive structural elucidation and characterization of this compound and its derivatives. These methods provide direct physical evidence of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrimidine derivatives, the chemical shifts of the protons on the pyrimidine ring and any substituent groups are key identifiers. researchgate.net

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their electronic environment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The high-resolution mass spectrum provides the exact mass of the molecular ion, which confirms its elemental composition. For this compound (C₄HBrCl₂N₂), the monoisotopic mass is calculated to be 225.87003 Da. uni.lu

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of halogenated heterocyclic compounds. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a distinctive isotopic pattern for the molecular ion and fragment ions, which is a key feature in their identification. While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of structurally related molecules, such as other brominated and chlorinated pyrimidines, provide significant insights. nih.gov

Generally, the initial fragmentation event involves the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The loss of a bromine radical (Br•) or a chlorine radical (Cl•) is anticipated to be a primary fragmentation step. Subsequent fragmentation may involve the loss of the second chlorine atom or the cleavage of the pyrimidine ring itself. Studies on similar compounds, like 5-bromouracil, have shown that cleavage of the pyrimidine ring occurs under electron ionization conditions. nih.gov The fragmentation of related 2,4-dialkoxy-5-bromopyrimidines initiates at the substituent groups, suggesting that in the absence of such groups, the halogen atoms are the likely sites for initial fragmentation. nih.gov

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for analysis using soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

Table 1: Predicted m/z for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.87731 |

| [M+Na]⁺ | 248.85925 |

| [M+NH₄]⁺ | 243.90385 |

| [M+K]⁺ | 264.83319 |

| [M-H]⁻ | 224.86275 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule, providing a fingerprint for its identification and information about its functional groups and structure. A complete experimental vibrational analysis for this compound is not widely published, but a detailed assignment of its vibrational modes can be inferred from studies on structurally similar compounds, such as 4,6-dichloropyrimidine and other halogenated pyrimidines.

The vibrational spectrum of this compound is characterized by modes originating from the pyrimidine ring and those associated with the carbon-halogen bonds. The key vibrations include C-H stretching, C-N and C-C ring stretching, in-plane and out-of-plane ring deformations, and C-Cl and C-Br stretching and bending modes.

The analysis of 4,6-dichloropyrimidine provides a basis for assigning the fundamental vibrations of the pyrimidine ring. libretexts.org The introduction of a bromine atom at the 5-position influences the vibrational frequencies, and these effects can be understood by comparing with studies on other 5-halogenated pyrimidines, such as 5-bromocytosine. acs.org Theoretical calculations, often employing Density Functional Theory (DFT), are also instrumental in assigning vibrational frequencies. acs.org

Key expected vibrational bands for this compound include:

C-H Stretching: The C-H stretching vibration of the pyrimidine ring is typically observed in the 3000-3100 cm⁻¹ region.

Ring Stretching Vibrations: The stretching vibrations of the pyrimidine ring (C-N and C-C stretching) produce a series of bands in the 1000-1600 cm⁻¹ region. These are often coupled and are sensitive to substitution on the ring.

C-Cl Stretching: The C-Cl stretching vibrations for chloro-substituted aromatic rings typically appear in the 600-850 cm⁻¹ range. For 4,6-dichloropyrimidine, these modes are well-defined. libretexts.org

C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency than C-Cl stretching, generally in the 500-650 cm⁻¹ region.

Ring Bending Modes: In-plane and out-of-plane bending and deformation modes of the pyrimidine ring and the C-X (X=Cl, Br) bonds occur at lower wavenumbers, typically below 1000 cm⁻¹.

Table 2: Tentative Assignment of Major Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Notes |

|---|---|---|

| 3100 - 3000 | C-H Stretching | Aromatic C-H stretch from the pyrimidine ring. |

| 1600 - 1400 | Ring Stretching (νC=N, νC=C) | Multiple strong bands characteristic of the pyrimidine ring structure. |

| 1300 - 1000 | In-plane Ring Deformation | Vibrations involving the change of bond angles within the ring. |

| 850 - 600 | C-Cl Stretching | Characteristic absorptions for the two C-Cl bonds. |

| 650 - 500 | C-Br Stretching | Expected at a lower frequency due to the heavier bromine atom. |

| Below 800 | Out-of-plane Ring Deformation | Bending of the ring out of the molecular plane. |

Assignments are based on data from related compounds like 4,6-dichloropyrimidine and other halogenated pyrimidines. libretexts.orgacs.org

Research Trends and Future Directions

Emerging Trends in Pyrimidine (B1678525) Chemistry

Current research in pyrimidine chemistry is characterized by a multi-faceted approach, emphasizing sustainability, novel therapeutic discovery, and the development of advanced catalytic methods.

A significant trend in pyrimidine synthesis is the increasing adoption of green chemistry principles to create more environmentally friendly and efficient processes. researchgate.netbenthamdirect.com This involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation and solvent-free reactions. researchgate.netresearchgate.net Researchers are exploring one-pot, multicomponent reactions that reduce waste and simplify workup procedures. researchgate.net For instance, the use of nano-catalysts like nano-SiO2 and nano-ZnO has been shown to facilitate the synthesis of pyrimidine derivatives with high yields and short reaction times. researchgate.net Another sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols, which are accessible from biomass. acs.org This method is notable for its regioselectivity and ability to produce highly decorated pyrimidines while liberating only hydrogen and water as byproducts. acs.org The development of such sustainable methods is crucial for the large-scale and environmentally responsible production of pyrimidine-based compounds. tandfonline.com

The pyrimidine scaffold is a cornerstone in drug discovery, with a broad and expanding range of therapeutic applications. nih.govmdpi.com Pyrimidine derivatives are integral to drugs for various conditions, including cancer, infectious diseases, and central nervous system (CNS) disorders. nih.govgsconlinepress.comnih.gov

Table 1: Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Anticancer | Inhibition of various cancer cell lines, including lung, breast, and colon cancer. nih.govnih.govnih.gov |

| Anti-infective | Activity against bacteria, fungi, and viruses. nih.govgsconlinepress.com |

| CNS Disorders | Potential as agents for treating neurological disorders. nih.govnih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways. nih.govnih.gov |

| Antioxidant | Scavenging of free radicals. nih.gov |

Recent research continues to uncover new therapeutic potentials. For example, novel pyrimidine derivatives are being investigated as inhibitors of epidermal growth factor receptor (EGFR) for cancer therapy and as agents targeting various enzymes and receptors involved in disease pathways. ekb.egresearchgate.net The versatility of the pyrimidine ring allows for structural modifications that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

The functionalization of the pyrimidine ring is key to creating diverse molecular architectures for various applications. A major focus of current research is the development of novel catalytic systems to achieve this derivatization with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl groups at specific positions on the pyrimidine ring. nih.govmdpi.com For instance, the synthesis of certain kinase inhibitors involves the Suzuki-Miyaura coupling of a bromopyrimidine intermediate. nih.gov

Furthermore, the development of iridium-pincer complexes has enabled a sustainable multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org Research is also ongoing to find catalysts for reactions that are currently performed under harsh conditions, such as some decarboxylation reactions which occur very slowly without enzymatic catalysis. nih.gov These advancements in catalytic systems are critical for the efficient synthesis of complex pyrimidine derivatives, including those derived from 5-Bromo-4,6-dichloropyrimidine.

Potential for Expanding Applications of this compound

As a key building block, this compound holds significant potential for expanded applications in various scientific and industrial sectors. researchgate.netatlantis-press.com Its reactive sites allow for sequential and regioselective modifications, making it an ideal starting material for creating a wide array of more complex molecules. nih.gov

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, most notably the dual endothelin receptor antagonist, macitentan. google.comacs.orgtcichemicals.com However, its utility extends far beyond this single application. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers unique opportunities for creating novel drug candidates. nih.govgsconlinepress.com

Researchers are exploring its use in the synthesis of compounds targeting a variety of diseases. mdpi.com The bromine and chlorine atoms can be selectively substituted to introduce different functional groups, allowing for the fine-tuning of a molecule's biological activity. nih.govmdpi.com For example, it can be a starting point for creating inhibitors of various kinases, which are implicated in cancer and inflammatory diseases. nih.gov The development of new synthetic methodologies will further broaden the scope of molecules that can be accessed from this versatile intermediate.

Table 2: Potential Future Therapeutic Targets for Derivatives of this compound

| Potential Therapeutic Area | Rationale |

|---|---|

| Oncology | The pyrimidine scaffold is present in many anticancer drugs; derivatization can lead to new kinase inhibitors or other targeted therapies. nih.govmdpi.com |

| Infectious Diseases | Pyrimidine derivatives have shown broad-spectrum antimicrobial activity. gsconlinepress.commdpi.com |

| Neurological Disorders | The pyrimidine core is being explored for its potential in treating CNS conditions. nih.govmdpi.com |

| Inflammatory Diseases | New derivatives could target key inflammatory mediators. nih.govmdpi.com |

Beyond pharmaceuticals, the unique chemical properties of this compound and its derivatives suggest potential applications in agrochemicals and material science. Pyrimidine-based compounds have been shown to possess herbicidal and insecticidal properties. gsconlinepress.comnih.govmdpi.com The structural diversity that can be generated from this compound could lead to the development of new, more effective, and potentially more environmentally benign pesticides. mdpi.com For instance, novel pyrimidine derivatives have shown activity against agricultural pests like Aedes aegypti and plant pathogens. nih.govmdpi.com

In material science, the pyrimidine ring can be incorporated into larger molecular structures to create materials with specific electronic or photophysical properties. The ability to introduce various substituents onto the pyrimidine core of this compound allows for the tuning of these properties. This could lead to the development of new organic electronic materials, sensors, or functional polymers. While this area is less explored than its pharmaceutical applications, the fundamental reactivity of this compound provides a platform for future innovation in these fields. gsconlinepress.com

Advanced Computational Modeling for Predictive Research

The evolution of computational power and sophisticated algorithms has opened new frontiers in chemical research. For complex molecules like this compound and its derivatives, advanced computational modeling is becoming an indispensable tool for predicting molecular behavior and guiding experimental work. This shift towards predictive research accelerates the pace of discovery and innovation, particularly in the fields of medicinal chemistry and materials science. By simulating molecular interactions and reaction pathways, researchers can minimize trial-and-error experimentation, reduce costs, and gain deeper insights into the fundamental properties of chemical compounds. mdpi.com

In silico methods, which involve computer-based simulations, are crucial in modern drug discovery and development. For pyrimidine-based compounds, these approaches are used to predict how they will interact with biological targets, a key step in designing new therapeutic agents. nih.gov Molecular docking, for example, is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. This method was used to study pyrimidine derivatives as potential anti-colorectal cancer agents, analyzing their interactions with target enzymes.

The rationale for designing new drugs often involves modifying existing molecular scaffolds. For instance, researchers have designed novel VEGFR-2 inhibitors by building upon a pyrimidine core, using computational models to guide the design of moieties that can effectively bind to the ATP binding region of the receptor. nih.gov Such studies investigate the binding patterns of the designed derivatives against their proposed molecular targets. nih.gov

Beyond drug design, computational chemistry is vital for predicting chemical reactivity. Density Functional Theory (DFT) calculations, for example, are applied to analyze the reactivity descriptors and electronic and structural relationships of molecules. researchgate.net These calculations help in understanding the frontier molecular orbitals (HOMO and LUMO), which are key to predicting how a molecule will react. researchgate.net For complex reactions, computational methods can be used to model the entire reaction pathway, identifying reactive sites and predicting the most likely products, which can be computationally intensive but offers a significant advantage over empirical methods. nih.gov

Table 1: Overview of In Silico Methods in Pyrimidine Research

| Computational Method | Application | Purpose | Relevant Findings for Pyrimidine Derivatives |

| Molecular Docking | Drug Design | Predicts the binding orientation of a ligand to a biological target. | Used to study pyrimidine derivatives as potential anti-cancer agents and VEGFR-2 inhibitors. nih.gov |

| ADME Prediction | Drug Design | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. | Employed to analyze the drug-like properties of pyrimidine derivatives based on descriptors like "Lipinski's rule of five". |

| Density Functional Theory (DFT) | Reactivity Prediction | Calculates the electronic structure of molecules to predict reactivity, orbital energies, and reaction mechanisms. | Applied to analyze reactivity descriptors and the electronic and structural relationships of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) derivatives. researchgate.net |

| Molecular Dynamics (MD) Simulation | Drug Design | Simulates the movement of atoms and molecules to assess the stability of a ligand-receptor complex over time. | Used to confirm the stability of a promising pyrimidine derivative within the active site of its target receptor. nih.gov |

Table 2: Applications of AI and Machine Learning in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on Pyrimidine Synthesis |